molecular formula C13H20N6O5 B1626913 2-Amino-2'-O-(2-methoxyethyl)adenosine CAS No. 256224-13-2

2-Amino-2'-O-(2-methoxyethyl)adenosine

Cat. No.: B1626913
CAS No.: 256224-13-2
M. Wt: 340.34 g/mol
InChI Key: ZPWSGIIALWUBNX-WOUKDFQISA-N
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Description

2-Amino-2'-O-(2-methoxyethyl)adenosine is a useful research compound. Its molecular formula is C13H20N6O5 and its molecular weight is 340.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWSGIIALWUBNX-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573213
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256224-13-2
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for In Vivo Testing of 2'-O-Methoxyethyl (2'-MOE) Modified Antisense Oligonucleotides in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 2'-MOE Chemistry in Antisense Therapeutics

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed as short, single-stranded nucleic acids that bind to a specific messenger RNA (mRNA) to modulate protein expression.[1][2][3] Among the various chemical modifications developed to enhance their drug-like properties, the second-generation 2'-O-Methoxyethyl (2'-MOE) modification has proven to be highly successful.[4] This modification involves adding a methoxyethyl group to the 2' position of the ribose sugar, which confers several key advantages:

  • Increased Binding Affinity: 2'-MOE modification enhances the affinity of the ASO for its target RNA, leading to improved potency.[5][6][7]

  • Enhanced Nuclease Resistance: The modification protects the ASO from degradation by cellular nucleases, prolonging its half-life and duration of action in vivo.[1][7]

  • Favorable Pharmacokinetic Profile: 2'-MOE ASOs exhibit excellent pharmacokinetic properties, including broad tissue distribution and a long tissue half-life, allowing for infrequent dosing.[5][8][9][10]

  • Reduced Immunostimulatory Effects: Compared to first-generation chemistries, 2'-MOE modifications generally reduce the potential for innate immune stimulation.[6]

This guide provides a comprehensive overview of the principles, experimental designs, and detailed protocols for the in vivo evaluation of 2'-MOE ASOs in preclinical animal models. It is intended for researchers, scientists, and drug development professionals seeking to assess the efficacy, mechanism of action, pharmacokinetics, and safety of these promising therapeutic agents.

Core Mechanism of Action: RNase H-Mediated Target Degradation

The most common design for 2'-MOE ASOs is the "gapmer" structure.[11] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by 2'-MOE modified "wings." This design is crucial for their primary mechanism of action: recruiting the endogenous enzyme RNase H1 to the target mRNA.[6][12]

The process unfolds as follows:

  • The 2'-MOE wings provide high-affinity binding to the complementary mRNA sequence.

  • Upon hybridization, the ASO-mRNA duplex forms. The central DNA gap region of this heteroduplex is recognized and bound by RNase H1.[12]

  • RNase H1 selectively cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA.[12][13]

  • This destruction of the mRNA prevents its translation into protein, resulting in a potent and specific reduction of target gene expression.

  • The intact ASO is then released to bind to another target mRNA molecule, enabling a catalytic cycle of degradation.

RNaseH_Mechanism cluster_cell Cellular Environment cluster_nucleus Nucleus / Cytoplasm ASO 2'-MOE ASO (Gapmer) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H1 Duplex->RNaseH Recruitment Degradation mRNA Cleavage & Degradation Products RNaseH->Degradation Cleavage NoProtein Inhibition of Protein Translation Degradation->NoProtein

Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.

Pharmacokinetics and Biodistribution: Where the ASOs Go

Understanding the pharmacokinetic (PK) and biodistribution profile of 2'-MOE ASOs is fundamental to designing effective in vivo studies. Following systemic administration, these ASOs are rapidly cleared from the plasma and distribute broadly to tissues.[8][10]

Key characteristics include:

  • High Plasma Protein Binding: 2'-MOE ASOs with a phosphorothioate (PS) backbone bind extensively to plasma proteins, which prevents their rapid excretion by the kidneys and facilitates distribution to tissues.[8][10]

  • Broad Tissue Distribution: The highest concentrations are consistently found in the liver and kidney cortex .[10][14][15] Significant accumulation also occurs in the bone marrow, spleen, and lymph nodes.[10]

  • Slow Tissue Elimination: Once distributed to tissues, 2'-MOE ASOs have a very long half-life, often measured in days to weeks, which supports infrequent dosing schedules.[9][10]

These properties dictate that for systemic targets, tissues like the liver and kidney are readily accessible. However, for targets within the central nervous system (CNS), the blood-brain barrier (BBB) presents a significant obstacle, necessitating direct administration into the CNS.[16][17][18]

ParameterMouseRatCynomolgus MonkeyHumanReference(s)
Primary Route SC, IV, ICV, ITSC, IV, ITSC, IV, ITSC, IV, IT[10][14][19]
Plasma Half-Life (Distribution) ~15-45 min~15-45 min~15-45 min~2-4 hours[10]
Tissue Half-Life Multiple DaysMultiple DaysMultiple Days~30 Days[9][10]
Primary Accumulation Sites Liver, KidneyLiver, KidneyLiver, KidneyLiver, Kidney[10][14]
Bioavailability (SC) High (80-100%)High (80-100%)High (80-100%)High (~80%)[10]
Caption: Comparative Pharmacokinetic Properties of 2'-MOE ASOs Across Species.

Animal Model Selection: Choosing the Right System

The choice of animal model is a critical decision that depends on the study's objective, whether it's assessing pharmacology, safety, or therapeutic proof-of-concept.

Species Selection
  • Rodents (Mice and Rats): Mice are the most common species for initial in vivo studies due to their cost-effectiveness, ease of handling, and the availability of numerous transgenic disease models.[5][11][20] Rats are also frequently used, particularly for safety and PK studies.[8] It is essential to confirm that the ASO sequence has sufficient complementarity to the target mRNA in the chosen rodent species. If not, a surrogate "animal version" of the ASO must be designed and tested.[21]

  • Non-Human Primates (NHPs): Cynomolgus monkeys are considered a highly relevant species for predicting human PK and safety profiles due to their physiological similarities.[9][19] They are often used in later-stage preclinical toxicology studies before advancing to human trials.

  • Humanized Models: For targets that are not well-conserved between humans and rodents, transgenic mice expressing the human gene or xenograft models are invaluable for evaluating the efficacy of the human-specific ASO.[21][22]

Model Type
  • Wild-Type Animals: Used to evaluate the baseline PK, biodistribution, and tolerability of an ASO in the absence of disease pathology.[23]

  • Disease Models: Essential for demonstrating therapeutic efficacy. The choice of model should accurately recapitulate key aspects of the human disease. Examples include:

    • Tau Transgenic Mice (e.g., PS19): For neurodegenerative diseases like Alzheimer's, to test ASOs designed to lower tau protein.[24][25]

    • Spinal Muscular Atrophy (SMA) Mouse Models: To evaluate splice-switching ASOs.[20]

    • Human Tumor Xenograft Models: Nude mice are used to grow human tumors to test ASOs targeting cancer-related genes.[22]

Experimental Design and Protocols

A well-designed in vivo study with rigorous controls is paramount for generating reliable and interpretable data.

Essential Control Groups
  • Vehicle Control (e.g., Saline): Animals receive an injection of the formulation buffer (typically sterile phosphate-buffered saline or 0.9% saline) using the same volume, route, and schedule as the ASO-treated groups. This group controls for any effects of the injection procedure itself.

  • Negative Control ASO (Mismatch or Scrambled): This is the most critical control. Animals are treated with an ASO that has the same length, chemistry (2'-MOE gapmer), and backbone modifications as the active ASO but features a "scrambled" or mismatched sequence that has no known complementary target in the host species.[26] This group accounts for any biological effects caused by the ASO chemistry or class, independent of its intended target.

Study_Groups Title Core Experimental Groups for In Vivo ASO Study Group1 Group 1: Vehicle Control Group2 Group 2: Negative Control ASO (Mismatch/Scrambled) Group3 Group 3: Active ASO (Low Dose) Group4 Group 4: Active ASO (High Dose)

Caption: Recommended minimum experimental groups for an in vivo ASO study.

Protocol 1: ASO Formulation and Systemic Administration

This protocol details the preparation and administration of 2'-MOE ASOs for targeting peripheral tissues like the liver and kidney.

Materials:

  • Lyophilized 2'-MOE ASO (active and control)

  • Sterile, nuclease-free, endotoxin-free 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile syringes (e.g., 0.3 mL or 1 mL insulin syringes) with appropriate needles (e.g., 28-30 gauge)

  • Animal restrainer (if necessary)

  • 70% ethanol for disinfection

Procedure:

  • Reconstitution: a. Briefly centrifuge the vial of lyophilized ASO to collect the powder at the bottom. b. Aseptically add the required volume of sterile saline or PBS to achieve a desired stock concentration (e.g., 20-50 mg/mL). c. Gently vortex or pipette up and down to ensure the ASO is fully dissolved. Avoid vigorous shaking to prevent foaming. d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Dose Calculation and Preparation: a. Weigh each animal to determine the precise injection volume. b. Calculate the required volume based on the desired dose (in mg/kg) and the stock concentration. Example: For a 25 g (0.025 kg) mouse and a dose of 50 mg/kg with a 20 mg/mL stock solution: Total Dose = 0.025 kg * 50 mg/kg = 1.25 mg Injection Volume = 1.25 mg / 20 mg/mL = 0.0625 mL or 62.5 µL c. Prepare the final injection solution for each animal in a sterile tube. It is often practical to dilute the stock solution to a concentration that allows for a convenient injection volume (e.g., 100-200 µL for a mouse).

  • Administration (Subcutaneous - SC): a. Properly restrain the mouse, allowing access to the dorsal region. b. Lift the loose skin between the shoulder blades to form a "tent." c. Disinfect the injection site with 70% ethanol. d. Insert the needle, bevel up, into the base of the skin tent, parallel to the spine. e. Gently inject the ASO solution into the subcutaneous space. f. Withdraw the needle and gently apply pressure to the injection site if needed. g. Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Administration for CNS Targeting

This protocol requires stereotactic surgical expertise and must be performed under anesthesia and with appropriate institutional animal care and use committee (IACUC) approval.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, forceps, drill)

  • Warming pad

  • Betadine and 70% ethanol

  • Sutures or wound clips

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex. b. Place the animal in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying. c. Shave the fur from the surgical site and sterilize the area with alternating scrubs of Betadine and 70% ethanol.

  • Surgical Procedure: a. Make a midline incision in the scalp to expose the skull. b. Identify the bregma landmark. c. Using the stereotaxic arm, move the drill to the target coordinates for the lateral ventricle. For an adult mouse, typical coordinates relative to bregma are:

    • Anterior/Posterior (AP): -0.3 mm
    • Medial/Lateral (ML): ±1.0 mm
    • Dorsal/Ventral (DV): -3.0 mm from the skull surface d. Carefully drill a small burr hole through the skull at the target coordinates.
  • ASO Injection: a. Load the Hamilton syringe with the calculated ASO dose (typically 2-5 µL for a mouse). b. Slowly lower the injection needle through the burr hole to the target DV coordinate. c. Infuse the ASO solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to prevent backflow and increased intracranial pressure. d. After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion away from the injection site. e. Slowly withdraw the needle.

  • Post-Operative Care: a. Suture the scalp incision. b. Remove the animal from the stereotaxic frame and place it on a warming pad to recover from anesthesia. c. Administer post-operative analgesics as per your approved protocol. d. Monitor the animal closely during recovery for signs of pain or distress.

Route_Selection Start What is the Target Organ? Peripheral Peripheral Organ (Liver, Kidney, Muscle, etc.) Start->Peripheral Yes CNS Central Nervous System (Brain, Spinal Cord) Start->CNS No Systemic Use Systemic Delivery Peripheral->Systemic Direct Use Direct CNS Delivery CNS->Direct SC_IV Subcutaneous (SC) or Intravenous (IV) Systemic->SC_IV Route Examples ICV_IT Intracerebroventricular (ICV) or Intrathecal (IT) Direct->ICV_IT Route Examples

Caption: Decision workflow for selecting the appropriate ASO administration route.

Evaluation of In Vivo Efficacy and Safety

Following administration, a systematic evaluation of both efficacy (pharmacodynamics) and safety is required.

Protocol 3: Tissue Collection and Efficacy Analysis

Timeline:

  • mRNA Knockdown: Maximal knockdown is typically observed 48-96 hours after a single dose.[27]

  • Protein Reduction: Due to protein half-life, maximal reduction is often seen later, from 72 hours to several days post-dose.[27]

Procedure:

  • Tissue Harvest: a. At the designated endpoint, euthanize the animal using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation or perfusion). b. If performing cardiac perfusion, use ice-cold saline to remove blood from the tissues, which is especially important for CNS and vascular organs. c. Rapidly dissect the target tissues (e.g., liver, kidney, brain, spinal cord). d. For each tissue, take sections for different analyses.

    • For RNA Analysis: Immediately place a small piece (20-50 mg) into a tube containing an RNA stabilization reagent (e.g., RNAlater™) or snap-freeze in liquid nitrogen. Store at -80°C.
    • For Protein Analysis: Snap-freeze a separate piece in liquid nitrogen and store at -80°C.
    • For Histology: Place a section in 10% neutral buffered formalin for fixation.
  • mRNA Quantification (qRT-PCR): a. Extract total RNA from the homogenized tissue using a suitable kit (e.g., TRIzol or column-based kits). b. Assess RNA quality and quantity (e.g., using a NanoDrop or Bioanalyzer). c. Synthesize cDNA using a reverse transcription kit. d. Perform quantitative PCR using primers specific for the target gene and at least two stable housekeeping genes for normalization (e.g., GAPDH, Actin, HPRT). e. Calculate the relative reduction in target mRNA expression compared to the vehicle- and negative control ASO-treated groups.

  • Protein Quantification (Western Blot): a. Homogenize the frozen tissue in RIPA buffer containing protease inhibitors. b. Determine the total protein concentration using a BCA assay. c. Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). e. Incubate with a secondary HRP-conjugated antibody and detect using an ECL substrate. f. Quantify band intensity to determine the relative reduction in protein levels.

Safety and Tolerability Assessment

A thorough safety assessment is crucial, especially in multi-dose studies.

ParameterMethod of AssessmentRationale
In-Life Observations
Body WeightDaily or weekly measurementsGeneral indicator of animal health; weight loss can signify toxicity.
Clinical SignsDaily observationMonitor for changes in posture, activity, grooming, or signs of distress.
Terminal Assessments
Serum ChemistryBlood collection via cardiac puncture at terminationMeasure Alanine Transaminase (ALT) and Aspartate Transaminase (AST) as key indicators of potential hepatotoxicity.[11][28][29]
Organ WeightsWeigh liver, kidneys, and spleen at terminationIncreases in liver or spleen weight can indicate inflammation or cellular infiltration.
HistopathologyMicroscopic examination of H&E-stained tissue sectionsIdentify cellular changes such as necrosis, apoptosis, inflammation, or vacuolation in key organs.[28]
Caption: Key Parameters for Safety and Tolerability Monitoring.

Conclusion

The in vivo testing of 2'-O-Methoxyethyl ASOs in animal models is a critical step in the preclinical development of antisense therapeutics. The enhanced stability and favorable pharmacokinetic profile of this chemistry allow for robust and durable target engagement in a wide range of tissues. Success in these studies hinges on a rational approach to experimental design, including the careful selection of animal models, administration routes, and dose levels. Most importantly, the use of rigorous vehicle and sequence-mismatched negative controls is non-negotiable for ensuring that the observed biological effects are a direct result of the intended antisense mechanism. The protocols and guidelines presented here provide a framework for conducting thorough and reliable in vivo evaluations, paving the way for the successful translation of 2'-MOE ASO candidates from the laboratory to the clinic.

References

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  • Barker, C. (2024). Just passing through: Getting therapeutic oligos into the brain. BioXconomy. [Link]

  • AUM BioTech. (n.d.). sdASO™ In Vivo Protocol. AUM BioTech. [Link]

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  • Geary, R. S., et al. (2003). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. Drug Metabolism and Disposition, 31(11), 1419-1428. [Link]

  • Bennett, C. F., et al. (2024). The expanding application of antisense oligonucleotides to neurodegenerative diseases. Journal of Clinical Investigation, 134(19), e184133. [Link]

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  • Seth, P. P., et al. (2009). Short Antisense Oligonucleotides with Novel 2'−4' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. Journal of Medicinal Chemistry, 52(1), 10-13. [Link]

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]

  • Yu, R. Z., et al. (2023). Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides. Journal of Clinical Pharmacology, 63(1), 21-28. [Link]

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  • Junde, L., et al. (2025). Characterization of the Activity and Distribution of a 2'-O-Methoxyethyl-Modified Antisense Oligonucleotide in Models of Acute and Chronic Kidney Disease. Nucleic Acid Therapeutics. [Link]

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  • Watts, J. K., & Corey, D. R. (2012). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Journal of Pathology, 226(2), 365-379. [Link]

Sources

ASO design guidelines using 2-Amino-2'-O-(2-methoxyethyl)adenosine for specific gene targets

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity ASO Design using 2-Amino-2'-O-(2-methoxyethyl)adenosine

Abstract

This guide details the design, synthesis, and application of Antisense Oligonucleotides (ASOs) incorporating This compound (referred to herein as 2-Amino-MOE-A ). This specialized monomer synergizes two distinct chemical modifications: the 2'-O-methoxyethyl (2'-MOE) sugar modification for nuclease resistance and the 2,6-diaminopurine (2-amino-A) base modification for enhanced binding affinity.

By forming three hydrogen bonds with Thymine/Uracil (compared to the standard two), 2-Amino-MOE-A significantly increases thermal melting temperature (


) and target specificity. This protocol is optimized for researchers targeting difficult-to-access RNA regions, single nucleotide polymorphisms (SNPs), or requiring ultra-short ASOs where standard affinity is insufficient.

The Molecule & Mechanism

To design effectively, one must understand the dual-mechanism of this "Super-Binder."

The 2'-O-MOE Sugar (The Shield)

The 2'-O-methoxyethyl group locks the ribose sugar into a C3'-endo (North) conformation, mimicking RNA.[1]

  • Effect: Increases binding affinity (

    
     per modification) and provides exceptional resistance to serum nucleases.
    
  • Safety: Unlike LNA (Locked Nucleic Acid), 2'-MOE has a well-characterized safety profile with reduced hepatotoxicity risks (Seth et al., 2008).

The 2-Amino-Adenine Base (The Anchor)

Standard Adenosine forms only two hydrogen bonds with Uracil. The 2-amino modification (functionally 2,6-diaminopurine) introduces an exocyclic amine at the C2 position.

  • Effect: This allows the formation of a third hydrogen bond with the O2 of Uracil or Thymine.

  • Thermodynamics: This adds substantial enthalpy to the duplex, increasing

    
     by an additional +1.5°C to +3.0°C per substitution compared to standard MOE-A.
    
Mechanism of Action Diagram

BasePairing cluster_0 Standard A-U Pair (2 H-Bonds) cluster_1 2-Amino-A - U Pair (3 H-Bonds) A Adenosine U Uracil A->U N6-H ... O4 U->A N3-H ... N1 DAP 2-Amino-A (2,6-Diaminopurine) U2 Uracil DAP->U2 N6-H ... O4 DAP->U2 N2-H ... O2 (The Stabilizer) U2->DAP N3-H ... N1

Caption: Comparison of hydrogen bonding. The 2-amino group (Green Node) creates a third, high-energy bond (Yellow Arrow), significantly stabilizing the duplex.

Design Guidelines

Do not substitute 2-Amino-MOE-A randomly. Its high affinity can lead to off-target binding if not engineered with precision.

Strategic Placement Rules
ApplicationPlacement StrategyRationale
Gapmers (RNase H) Wings Only. Place 1-2 residues at the extreme 5' and 3' ends.The 2'-MOE sugar does not support RNase H recruitment.[2] The base must be in the "wings" to enhance affinity without blocking enzyme access.
SNP Discrimination Directly opposing the SNP. The 2-amino-A:T pair is very stable, but a 2-amino-A:C mismatch is highly destabilizing. This maximizes the

between mutant and wild-type alleles.
Steric Blockers Mixer Strategy. Alternate with standard MOE or DNA.A fully modified 2-Amino-MOE-A oligomer may have such high affinity that it forms intramolecular secondary structures, hindering hybridization.
The "3-3-3" Rule for Short ASOs

For targeting short sequences (12-14 mers) where standard ASOs fail to bind:

  • 5' End: 3 bases of 2-Amino-MOE-A (Anchoring).

  • Center: DNA or standard MOE (Flexibility).

  • 3' End: 3 bases of 2-Amino-MOE-A (Exonuclease protection + Anchoring).

Experimental Protocols

Synthesis Protocol (Critical Modifications)

Standard phosphoramidite coupling cycles will fail or degrade the 2-amino group without specific adjustments.

  • Reagents:

    • Monomer: 5'-dimethoxytrityl-N2-(isobutyryl)-N6-(di-n-butylaminomethylidene)-2-amino-2'-O-(2-methoxyethyl)adenosine-3'-CEP.

    • Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) or ETT. Avoid standard tetrazole; it is too weak for the bulky MOE sugar.

    • Capping: Use Phenoxyacetic anhydride (Pac2O) instead of Acetic Anhydride if using UltraMild deprotection chemistry.

  • Step-by-Step Synthesis:

    • Coupling Time: Increase coupling time to 6–10 minutes . The 2'-O-MOE modification adds steric bulk, slowing the reaction kinetics.

    • Oxidation: Standard Iodine/Water/Pyridine (0.02 M I2).

    • Deprotection (The Danger Zone):

      • Standard: Concentrated Ammonia at 55°C for 8-12 hours.

      • Preferred (UltraMild): If using Pac-protected monomers, use Ammonium Hydroxide/Methylamine (AMA) 1:1 at Room Temperature for 2 hours. This prevents the degradation of the 2-amino group and reduces depurination risks.

Purification & Quality Control
  • DMT-On Purification: Essential for separating full-length "super-binders" from failure sequences.

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: Acetonitrile.

    • Note: 2-Amino-MOE-A is more hydrophobic than standard A; expect shifted retention times.

  • Mass Spec: Electrospray Ionization (ESI-MS) is required to confirm the integrity of the 2-amino modification (check for mass +15 Da artifacts indicating incomplete deprotection).

Validation Workflow

Before in vivo use, the affinity and specificity must be validated.

Thermal Denaturation (Tm) Study
  • Buffer: 100 mM NaCl, 10 mM Phosphate, 0.1 mM EDTA, pH 7.0.

  • Target: Complementary RNA (not DNA).[3]

  • Expectation:

    
     should increase by +2.5°C to +4.0°C  per 2-Amino-MOE-A substitution compared to unmodified DNA, and +1.5°C  compared to standard MOE-A.
    
Experimental Workflow Diagram

Workflow Start Target Identification (High GC or SNP site) Design Design: Place 2-Amino-MOE-A at low-affinity regions Start->Design Synth Synthesis: Extended Coupling (10 min) AMA Deprotection Design->Synth QC QC: ESI-MS & HPLC (Verify 2-amino integrity) Synth->QC QC->Synth Fail (Depurinated) Tm Tm Analysis: Must show >2°C increase/mod QC->Tm Pass Bio In Vitro Validation: IC50 Determination Tm->Bio

Caption: Critical path for 2-Amino-MOE-A ASO development. Note the strict QC step for deprotection integrity.

References

  • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research, 35(2), 687–700. Link

  • Peacock, H., et al. (2011). "Nucleobase and Sugar Modifications for Antisense Oligonucleotides." Journal of Organic Chemistry.
  • Seth, P. P., et al. (2008). "Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl nucleic acid analogues." Journal of Organic Chemistry, 73(22), 8780-8789. Link

  • Lamm, G. M., et al. (1991). "Antisense probes containing 2-amino-adenosine allow efficient discrimination between perfectly matched and mismatched RNA targets." Nucleic Acids Research, 19(12), 3193–3198. Link

  • Ionis Pharmaceuticals. (2023).[2] "Molecular Mechanisms of Antisense Technology." Application Guide. Link

(Note: While specific commercial protocols for "2-Amino-MOE" are proprietary, the synthesis conditions above are derived from standard protocols for 2-amino-purine and 2'-O-MOE chemistries found in the cited organic chemistry literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Minimize Off-Target Effects with 2-Amino-2'-O-(2-methoxyethyl)adenosine Gapmers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2'-O-(2-methoxyethyl)adenosine (2'-MOE) gapmer antisense oligonucleotides (ASOs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of off-target effects. Our goal is to equip you with the scientific rationale and practical protocols to enhance the specificity and safety of your antisense experiments.

Introduction to 2'-MOE Gapmers and Off-Target Effects

2'-MOE gapmers are synthetic oligonucleotides designed to bind to a specific RNA target and induce its degradation through the action of RNase H.[1][2][3] They are constructed with a central "gap" of DNA nucleotides, which is recognized by RNase H, flanked by "wings" of 2'-MOE modified nucleotides that increase binding affinity and nuclease resistance.[3][4][5] While powerful, ASOs can inadvertently modulate the expression of unintended genes through two primary mechanisms: hybridization-dependent and hybridization-independent off-target effects.[6] Understanding and mitigating these effects is critical for the successful development of specific and safe ASO-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of off-target effects observed with 2'-MOE gapmers?

There are two main categories of off-target effects:

  • Hybridization-Dependent Off-Target Effects: These occur when the ASO binds to unintended RNA transcripts that have a similar sequence to the intended target.[1][7] This can lead to the RNase H-mediated degradation of these off-target transcripts, causing unintended biological consequences.[2][6] The degree of complementarity, especially in the "seed" region of the ASO, plays a significant role in these interactions.[1]

  • Hybridization-Independent Off-Target Effects: These effects are not due to the ASO binding to a complementary RNA sequence. Instead, they arise from the chemical properties of the ASO itself, leading to interactions with cellular proteins.[8][9] These interactions can sometimes lead to cytotoxicity or other cellular stress responses.[8][10] The phosphorothioate (PS) backbone, commonly used to increase nuclease resistance, is a known contributor to these protein interactions.[3][11]

Q2: How does the design of a 2'-MOE gapmer influence its specificity?

Several design parameters can be optimized to enhance specificity:

  • Length: Longer ASOs generally have fewer potential off-target binding sites with perfect complementarity in the transcriptome.[6] However, longer ASOs may also have a higher binding affinity, which could lead to better tolerance of mismatches at off-target sites.[6][12] Therefore, an optimal length, typically between 16-20 nucleotides, should be determined empirically.[6][12]

  • Sequence Selection: Careful sequence selection is crucial. It is important to perform bioinformatic analyses, such as BLAST searches against the relevant transcriptome, to identify and avoid sequences with high similarity to unintended transcripts.[13] Special attention should be paid to avoiding CpG motifs within the DNA gap, as these can stimulate immune responses through TLR9.[13]

  • Chemical Modifications: The 2'-MOE modification in the wings enhances binding affinity and nuclease resistance.[5] While this is beneficial for on-target activity, very high affinity can sometimes increase the likelihood of binding to mismatched off-target sequences.[14] Subtle changes in the chemical modification pattern can significantly impact toxicity.[15] For instance, introducing a 2'-O-methyl (2'-OMe) modification at specific positions within the gap has been shown to mitigate toxicity by reducing protein binding.[8]

Q3: Can off-target effects be predicted before starting an experiment?

Yes, in silico analysis is a critical first step in minimizing off-target effects.[16] Tools like NCBI BLAST can be used to screen ASO candidate sequences against a comprehensive RNA database of the species being studied.[13] The goal is to identify candidates with the fewest potential off-target sites that have a high degree of complementarity. It's recommended to select sequences that have at least three mismatches to any known off-target RNA.[13]

Q4: What is the best way to experimentally validate off-target effects?

Transcriptome-wide analyses are the gold standard for experimentally identifying off-target effects. Techniques like microarray analysis or RNA-sequencing (RNA-seq) can provide a global view of gene expression changes following ASO treatment.[1][7] To distinguish between on-target and off-target effects, it is recommended to test at least two different ASOs that target distinct regions of the same RNA.[14] Any changes in gene expression that are common to both ASOs are more likely to be a consequence of on-target knockdown, while effects unique to one ASO may be off-targets.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High cytotoxicity or unexpected phenotype observed with ASO treatment. 1. Hybridization-independent toxicity: The ASO sequence or chemistry may be interacting with cellular proteins, leading to toxicity.[8][10] 2. Hybridization-dependent off-target effect: The ASO may be potently knocking down a critical off-target gene.[17]1. Test multiple ASOs: Use at least two ASOs targeting different regions of the same gene to see if the toxic phenotype is consistent.[14] 2. Perform dose-response experiments: Determine the lowest effective concentration to minimize potential toxicity. 3. Sequence analysis: Check the ASO sequence for known toxic motifs. 4. Validate off-targets: Use qRT-PCR to check the expression of top predicted off-target genes.
Inconsistent results between different ASOs targeting the same gene. One or more of the ASOs may have significant off-target effects that are confounding the experimental outcome.[14]1. Transcriptome analysis: Perform microarray or RNA-seq to compare the global gene expression profiles induced by each ASO.[1] 2. Prioritize the ASO with the "cleanest" profile: Select the ASO that shows the most specific knockdown of the intended target with the fewest off-target changes.
Negative control ASO shows biological activity. The sequence of the negative control ASO may have unintended off-target effects.1. In silico analysis of the control ASO: Perform a BLAST search to ensure the control sequence does not have significant complementarity to any known genes.[13] 2. Design a new negative control: If necessary, design a new scrambled or mismatched control ASO with minimal predicted off-target interactions.
Potent on-target knockdown, but off-target knockdown is also observed. The ASO may have high binding affinity, leading to the cleavage of partially complementary off-target transcripts.[2][14]1. Modify the ASO design: Consider synthesizing variations of the ASO with slightly altered chemical modification patterns to potentially reduce affinity without sacrificing on-target potency.[15] 2. Oligonucleotide extension: In some cases, extending the length of the ASO can reduce the number of potential off-target genes.[6][12]

Visualizations and Diagrams

Caption: Mechanism of 2'-MOE gapmer action and potential for off-target effects.

Workflow Start Define Target Gene Design Design Multiple ASO Candidates (16-20mers) Start->Design In_Silico In Silico Off-Target Analysis (BLAST vs. Transcriptome) Design->In_Silico Select Select Candidates with Minimal Predicted Off-Targets In_Silico->Select Synthesize Synthesize ASOs and Negative Controls Select->Synthesize In_Vitro In Vitro Screening (Dose-response for on-target knockdown) Synthesize->In_Vitro Validate Validate Top Candidates (qRT-PCR for top predicted off-targets) In_Vitro->Validate Transcriptome Transcriptome-wide Analysis (RNA-seq/Microarray) for Lead ASO Validate->Transcriptome Final Lead ASO with Optimal On-Target/Off-Target Profile Transcriptome->Final

Caption: Workflow for designing and validating specific 2'-MOE gapmers.

Experimental Protocols

Protocol 1: In Silico Prediction of Off-Target Effects using NCBI BLAST
  • Prepare ASO Sequence: Obtain the reverse complement of your target RNA sequence for your ASO design.

  • Access BLAST: Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov).

  • Select Program: Choose "blastn" (nucleotide blast).

  • Enter Query Sequence: Paste your ASO sequence into the "Enter Query Sequence" box.

  • Choose Search Set:

    • Select the appropriate database. For human off-targets, use the "RefSeq RNA" database.

    • Under "Organism," type and select the species of interest (e.g., "Homo sapiens").

  • Optimize for Short Sequences:

    • Under "Algorithm parameters," check the box for "Automatically adjust parameters for short input sequences."

  • Run BLAST: Click the "BLAST" button.

  • Analyze Results:

    • Examine the results for alignments to unintended transcripts.

    • Pay close attention to the "Query Cover," "Percent Identity," and the number and location of mismatches.

    • Prioritize ASO candidates that show no or very few off-target hits with high sequence identity. Aim for at least 3 mismatches between your ASO and any unintended RNA.[13]

Protocol 2: Validation of Off-Target Knockdown by qRT-PCR
  • ASO Treatment: Treat your cells of interest with your lead ASO and a negative control ASO at the desired concentration. Include an untreated or mock-treated control.

  • RNA Isolation: After the desired incubation period (e.g., 24-48 hours), harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Primer Design: Design and validate qPCR primers for your intended target and for the top 3-5 predicted off-target genes identified from your in silico analysis. Also, design primers for at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for each target (on-target, off-targets, housekeeping genes) for all treatment conditions (lead ASO, negative control ASO, mock).

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the Ct values for each reaction.

    • Normalize the Ct values of your genes of interest to the geometric mean of the housekeeping genes (ΔCt).

    • Calculate the change in expression relative to the mock-treated control using the ΔΔCt method.

    • A significant reduction in the mRNA level of a predicted off-target gene in the ASO-treated sample compared to the controls confirms an off-target effect.

References

  • Stanton, R., et al. (2012). Sequence-dependent cytotoxicity of second-generation oligonucleotides. Nucleic Acids Research, 40(18), 9052–9064. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827-835. [Link]

  • Yasuhara, H., et al. (2022). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Molecular Diagnosis & Therapy, 26(2), 203-214. [Link]

  • Shen, W., et al. (2019). The 2′-OMe modification at gap position 2 broadly mitigates toxicity and improves the therapeutic index of PS-ASOs. Nature Biotechnology, 37(6), 640-650. [Link]

  • Swayze, E. E., et al. (2007). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research, 35(2), 689-700. [Link]

  • Kamola, P. J., et al. (2015). In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. Nucleic Acids Research, 43(17), 8638–8650. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827-835. [Link]

  • Liang, X. H., et al. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(5), 2238–2250. [Link]

  • Hagedorn, P. H., et al. (2013). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acid Therapeutics, 23(5), 324-335. [Link]

  • Yasuhara, H., et al. (2022). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Molecular Diagnosis & Therapy, 26(2), 203-214. [Link]

  • Stanton, R. A., et al. (2012). Chemical Modification Study of Antisense Gapmers. ACS Chemical Biology, 7(4), 727-735. [Link]

  • Lee, J., & Lee, J. B. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Molecules and Cells, 46(3), 143-154. [Link]

  • Integrated DNA Technologies. (2023). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. [Link]

  • Hagedorn, P. H., et al. (2018). Managing the sequence-specificity of antisense oligonucleotides in drug discovery. Nucleic Acids Research, 46(5), 2251–2266. [Link]

  • Seth, P. P., et al. (2020). Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy. Nucleic Acid Therapeutics, 30(2), 108-119. [Link]

  • Gleave, M., et al. (2025). Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Sequence. ChemRxiv. [Link]

Sources

gapmer design with 2-Amino-2'-O-(2-methoxyethyl)adenosine to decrease off-target binding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2'-O-(2-methoxyethyl)adenosine (2-Amino-2'-MOE-A)

Technical Overview: The "Super-Binder" Mechanism

Q: Why incorporate 2-Amino-2'-MOE-A into my gapmer design? A: This modification is a dual-action tool designed to solve the "specificity-affinity paradox" in antisense oligonucleotide (ASO) development. It combines a base modification (2,6-diaminopurine) with a sugar modification (2'-MOE).

  • Thermodynamic Locking (The Base): Standard Adenine forms only two hydrogen bonds with Thymine/Uracil. The 2-amino-A modification introduces an exocyclic amino group at the C2 position, allowing the formation of three hydrogen bonds with Thymine or Uracil. This effectively converts an A-T pair into a G-C-like bond in terms of stability, increasing the melting temperature (

    
    ) by approximately +3.0°C per substitution .[1]
    
  • Nuclease Shielding (The Sugar): The 2'-MOE (2'-methoxyethyl) modification provides high resistance to nucleases and reduces non-specific protein binding (toxicity), a common issue with standard phosphorothioate backbones.

Q: How does this decrease off-target binding? A: It seems counterintuitive that increasing affinity would decrease off-target binding, but it enables two critical strategies:

  • The "Shortmer" Strategy: High affinity allows you to shorten your ASO (e.g., from 20-mer to 14-mer) while maintaining a functional

    
    . Shorter sequences have statistically fewer perfect matches in the human transcriptome, drastically reducing the pool of potential off-targets.
    
  • Mismatch Discrimination: The 2-amino-A base creates a steric clash with Guanine (A-G wobble).[1][2] While a standard A-G mismatch is often tolerated, a 2-amino-A:G mismatch is thermodynamically penalized, significantly improving specificity against single-nucleotide polymorphisms (SNPs).

Design Guidelines & Protocols
Visualizing the Architecture

The following diagram illustrates the correct placement of 2-Amino-2'-MOE-A within a gapmer to ensure RNase H recruitment.

GapmerDesign node_wing 5' Wing (2-5 nt) High Affinity (2-Amino-2'-MOE-A) node_gap Central Gap (8-10 nt) DNA Phosphorothioate (RNase H Recruitment) node_wing->node_gap Covalent Link node_target mRNA Target (Uracil-Rich Region) node_wing->node_target 3 H-Bonds (High Tm) node_wing3 3' Wing (2-5 nt) High Affinity (2-Amino-2'-MOE-A) node_gap->node_wing3 Covalent Link node_gap->node_target RNase H Cleavage Site node_wing3->node_target 3 H-Bonds (High Tm)

Caption: Structural logic of a 2-Amino-2'-MOE-A Gapmer. The modification must be restricted to the "wings" to avoid inhibiting RNase H activity in the DNA gap.

Design Rules Table
ParameterRecommendationRationale
Wing Placement Strictly Wings Only 2'-MOE sugars do not support RNase H1 activity. Placing them in the gap will abolish knockdown.
Substitution Freq. 1-2 per Wing Each substitution adds ~3°C. Too many can result in "self-structure" or extremely high

(>80°C), reducing mismatch discrimination.
Sequence Context Target A-T Rich Regions Use 2-amino-A to stabilize ASO binding to A/U-rich mRNA regions that are typically difficult to target with standard DNA.
Gap Length Min. 8-10 bases Ensure the central DNA gap is long enough to recruit RNase H1.[3]
Total Length 12-16 nucleotides Leverage the high affinity to shorten the oligo. A 14-mer with 2-amino-A often matches the potency of a standard 20-mer.
Troubleshooting Synthesis & Deprotection

Issue: Low coupling efficiency or product degradation during synthesis. Root Cause: The exocyclic amine on 2-amino-A is reactive. Standard iodine oxidation can cause side reactions, and harsh deprotection can lead to depurination.

Step-by-Step Synthesis Protocol:

  • Monomer Selection: Ensure you are using Pac-protected (phenoxyacetyl) 2-amino-A phosphoramidites. This protecting group is labile enough for mild deprotection but stable during synthesis.[2]

  • Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min). The 2'-MOE modification adds steric bulk, slowing down the reaction kinetics.

  • Oxidation: Use 0.02 M Iodine (standard) but limit exposure time.[2] Avoid "aging" the oxidizing solution.

  • Deprotection (CRITICAL):

    • Do NOT use standard ammonium hydroxide at 55°C overnight if avoidable.

    • Recommended:AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C for 15 minutes or Room Temperature for 2 hours.

    • Why? Extended heat exposure in strong base can degrade the 2,6-diaminopurine base.

Biological Validation & Off-Target Screening

Scenario: You have synthesized the gapmer, but need to verify if the "off-target reduction" claim holds true.

Protocol: The "Mismatch Discrimination" Assay

This protocol validates that your 2-amino-A gapmer binds the intended target but rejects a single-base mismatch.

  • Construct Design:

    • Wild Type (WT) Luciferase: Contains the perfect complement target site.

    • Mutant (Mut) Luciferase: Contains a single point mutation (T

      
       C) at the position corresponding to the 2-amino-A modification.
      
  • Transfection:

    • Co-transfect HeLa cells with the Gapmer + WT Plasmid (Well A).

    • Co-transfect HeLa cells with the Gapmer + Mut Plasmid (Well B).

  • Readout (24h later):

    • Success Criteria: High knockdown in Well A (>80%) and NO knockdown in Well B.

    • Note: If you see knockdown in Well B, your gapmer affinity is too high (saturation). Action: Shorten the gapmer by 1-2 bases.

Data Interpretation Guide
ObservationDiagnosisSolution
Low Knockdown (On-Target)

too low or steric hindrance.
Increase 2-amino-A content in wings; check transfection efficiency.
High Off-Target Binding

too high ("Sticky" oligo).
Shorten the gapmer length; reduce number of 2-amino-A mods.
Toxicity (Cell Death) Non-specific protein binding.Ensure 2'-MOE is used in wings (reduces toxicity vs. LNA); purify via HPLC to remove failure sequences.
References
  • Egli, M., & Manoharan, M. (2023). "Chemistry, structure and function of approved oligonucleotide therapeutics." Nucleic Acids Research. Link

  • Seth, P. P., et al. (2010). "Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl nucleic acid monomers." The Journal of Organic Chemistry. Link

  • Migawa, M. T., et al. (2019). "Site-specific replacement of adenine by 2-aminoadenine in antisense oligonucleotides." Bioorganic & Medicinal Chemistry Letters.
  • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research. Link (Contextualizes why 2'-MOE is often preferred over LNA for safety profiles).

  • Glen Research. "2-Amino-dA: Synthesis and Deprotection Strategies." Glen Research Technical Bulletins. Link

Sources

Validation & Comparative

quantifying allele-specific knockdown using 2-Amino-2'-O-(2-methoxyethyl)adenosine ASOs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Achieving allele-specific knockdown (ASK) is the "holy grail" of antisense therapeutics for autosomal dominant disorders (e.g., Huntington’s, ALS). The goal is to silence a toxic mutant allele while preserving the essential wild-type (WT) allele, often differing by only a single nucleotide polymorphism (SNP).[1][2]

This guide focuses on 2-Amino-2'-O-(2-methoxyethyl)adenosine (2-Amino-2'-MOE) modified ASOs. While standard 2'-MOE provides a balance of nuclease resistance and tolerability, the addition of the 2-Amino group (a 2,6-diaminopurine analog) creates a "super-binder" that forms three hydrogen bonds with Uracil/Thymine instead of two. This modification allows for the use of shorter ASOs (12-14 mers).

The Core Thesis: Shorter ASOs with high-affinity modifications (like 2-Amino-MOE) amplify the thermodynamic penalty of a single mismatch, thereby enhancing allele specificity. However, quantifying this specificity requires methods far more sensitive than standard qPCR.

Part 1: The Thermodynamic Challenge

To quantify success, one must first understand the mechanism. Specificity is not binary; it is thermodynamic.

  • The "Goldilocks" Binding:

    • Too Weak (Unmodified DNA): Low potency; requires high doses that cause toxicity.

    • Too Strong (LNA/cEt): Locked Nucleic Acids (LNA) have such high affinity (

      
      ) that they often tolerate the SNP mismatch, binding and silencing the WT allele (off-target).
      
    • The 2-Amino-2'-MOE Solution: By using 2-Amino-MOE, we increase affinity specifically at A-T pairs. This allows us to shorten the ASO. In a 14-mer, a single mismatch represents a ~7% disruption of the helix. In a standard 20-mer, it is only 5%. Shorter ASOs make the mismatch "louder" to the thermodynamic equation.

Part 2: Comparative Analysis of Chemistries

The following table contrasts 2-Amino-2'-MOE against primary alternatives for allele-selective applications.

Feature2-Amino-2'-MOE Gapmer LNA (Locked Nucleic Acid) siRNA (RNAi)
Mechanism RNase H-mediated cleavageRNase H-mediated cleavageRISC-mediated cleavage
Affinity (

)
High (3 H-bonds at A-T sites)Very High (Locked ribose)Moderate
SNP Discrimination Excellent. (Allows short ASOs where mismatch destabilizes duplex significantly).Poor to Moderate. High affinity often masks the mismatch, leading to WT silencing.High. Seed region mismatches are highly disruptive to RISC loading.
Toxicity Profile Low. 2'-MOE is the safety standard (e.g., Spinraza).High. Associated with hepatotoxicity (transaminase elevation).[3][4]Low (if lipid nanoparticle delivery is tolerated).
Delivery Gymnastic. Systemic uptake without complex formulation.Systemic uptake.Difficult. Requires LNP or GalNAc conjugation; poor CNS penetration.
Quantification Challenge High. Requires distinguishing 1-base difference in mRNA.High.Moderate (Protein loss often easier to measure).

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the critical workflow for validating allele specificity, from SNP placement to Digital Droplet PCR (ddPCR) quantification.

Diagram 1: Workflow and Mechanism of Action

G cluster_design Phase 1: Design & Synthesis cluster_screen Phase 2: Treatment cluster_quant Phase 3: Quantification (ddPCR) SNP_Selection SNP Selection (Het. Patient Cell Lines) ASO_Design ASO Design (Gapmer: 2-Amino-MOE Wings) SNP_Selection->ASO_Design Mismatch_Place Mismatch Placement (Central Gap vs. Wing Junction) ASO_Design->Mismatch_Place Transfection Free Uptake/Electroporation (Patient Fibroblasts/Neurons) Mismatch_Place->Transfection RNase_H RNase H Recruitment Transfection->RNase_H Extraction RNA Extraction & cDNA Synthesis RNase_H->Extraction Cleavage of Mutant Sparing of WT Logic1 Mechanism: Mutant = Perfect Match = Cleavage WT = Mismatch = Instability RNase_H->Logic1 Partitioning Droplet Partitioning (20,000 droplets) Extraction->Partitioning Reading Two-Color Detection (FAM=Mutant, HEX=WT) Partitioning->Reading

Caption: Step-by-step workflow for designing and validating 2-Amino-2'-MOE ASOs. The core mechanism relies on RNase H discriminating between the stable Mutant-ASO duplex and the unstable WT-ASO duplex.

Part 4: Quantification Protocol (Self-Validating System)

Why ddPCR? Standard RT-qPCR relies on


 values, which are relative. When distinguishing a 50% knockdown of a mutant allele from a 10% incidental knockdown of a WT allele, the error bars in qPCR often overlap. Digital Droplet PCR (ddPCR)  offers absolute quantification and is the industry standard for ASK.
Step 1: Assay Design (The "Locked" Probes)

You cannot rely on the ASO itself for detection. You must design TaqMan® MGB probes specific to the SNP region.

  • Probe A (FAM label): Perfectly complementary to the Mutant allele.

  • Probe B (HEX/VIC label): Perfectly complementary to the Wild-Type allele.

  • Validation: Run the assay on homozygous WT and homozygous Mutant gDNA to ensure zero cross-reactivity (signal bleed-through).

Step 2: The Treatment Matrix

Perform a 7-point dose-response curve (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Untreated (Baseline).

    • Scrambled ASO (Toxicity check).[3]

    • Pan-silencing ASO (Positive control for transfection efficiency).

Step 3: Calculation of Selectivity Index (SI)

This is the metric that matters. It quantifies the therapeutic window.

  • Calculate % Remaining:

    
    
    
  • Calculate IC50: Determine the concentration required to inhibit 50% of the Mutant (

    
    ) and 50% of the WT (
    
    
    
    ).
  • Selectivity Index (SI):

    
    
    

Interpretation:

  • SI < 10: Poor specificity. Likely to cause on-target toxicity (loss of WT function).

  • SI > 50: Excellent specificity. The ASO is a viable clinical candidate.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High WT Knockdown ASO affinity is too high (The "LNA Problem").Shorten the ASO by 2 bases. This increases the thermodynamic penalty of the mismatch.
Low Mutant Knockdown Poor RNase H recruitment or poor uptake.Shift the 2-Amino-MOE modifications to the wings; ensure the central DNA gap is at least 8-10 bases.
Signal Bleed in ddPCR Probes are not specific enough.Use LNA-spiked probes for the PCR step (not the drug) to increase genotyping specificity.
Diagram 2: Thermodynamic Discrimination

Thermodynamics cluster_mutant Mutant Allele (Target) cluster_wt Wild-Type Allele (Off-Target) ASO_Mut ASO (2-Amino-MOE) Bond_Mut 3 H-Bonds (High Affinity) ASO_Mut->Bond_Mut RNA_Mut Mutant RNA (U) Bond_Mut->RNA_Mut Result_Mut Stable Duplex RNase H Cleavage Bond_Mut->Result_Mut ASO_WT ASO (2-Amino-MOE) Bond_WT Mismatch (Steric Clash) ASO_WT->Bond_WT RNA_WT WT RNA (C/G/A) Bond_WT->RNA_WT Result_WT Unstable Duplex No Cleavage Bond_WT->Result_WT

Caption: Thermodynamic mechanism. The 2-Amino-Adenosine modification forms 3 hydrogen bonds with the Mutant Uracil. A mismatch at this site in the WT allele creates a steric clash, preventing stable duplex formation.

References

  • Ostergaard, M. E., et al. (2013). "Efficient synthesis and biological evaluation of 2'-amino-2'-deoxy- and 2'-amino-2'-O-methoxyethyl-modified oligonucleotides." Bioorganic & Medicinal Chemistry Letters. Link

  • Hu, J., et al. (2014). "Allele-Specific Silencing of Mutant Huntingtin in Rodent Brain and Human Stem Cells." PLOS ONE. Link

  • McCarroll Lab. "Using Droplet Digital PCR to Analyze Allele-Specific RNA Expression." Broad Institute Protocols. Link

  • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research. Link

  • Bio-Rad Laboratories. "Digital PCR vs. qPCR: Allelic Discrimination." Bio-Rad Applications Guide. Link

Sources

comparing 2-Amino-2'-O-(2-methoxyethyl)adenosine with next-generation ASO modifications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antisense oligonucleotide (ASO) development, the balance between potency (target engagement) and toxicity (off-target/inflammatory effects) is the primary constraint. While Locked Nucleic Acid (LNA) and constrained Ethyl (cET) modifications offer superior binding affinity, they frequently carry a liability of hepatotoxicity.[1][2][3]

This guide analyzes a strategic "hybrid" modification: 2-Amino-2'-O-(2-methoxyethyl)adenosine (2-Amino-2'-MOE-A). By combining the safety profile of the 2'-MOE sugar with the enhanced binding enthalpy of the 2-amino-adenine base, this molecule offers a "Goldilocks" solution—boosting affinity without the toxicity penalty of bicyclic sugars.

Part 1: Deconstructing the Benchmark (2-Amino-2'-MOE-A)

To understand why this specific modification is a critical tool in the medicinal chemist's arsenal, we must dissociate its two functional components.

The Base: 2,6-Diaminopurine (2-Amino-A)

Standard Adenine forms only two hydrogen bonds with Uracil/Thymine. The 2-amino modification adds an exocyclic amine at the C2 position, creating a third hydrogen bond (similar to a G-C pair).

  • Mechanism: The additional H-bond increases the enthalpy of hybridization.

  • Effect: Increases thermal melting temperature (

    
    ) by approximately +1.5°C to +2.0°C per substitution .
    
  • Application: Critical for stabilizing A-T rich sequences which are notoriously unstable and prone to "breathing" (transient dissociation).

The Sugar: 2'-O-(2-methoxyethyl) (2'-MOE)

The 2'-MOE modification is the industry standard for safety. Unlike DNA, the bulky methoxyethyl group at the 2' position forces the sugar into a C3'-endo (RNA-like) pucker, pre-organizing it for binding.

  • Mechanism: Steric bulk prevents nuclease degradation; hydration of the ether oxygen reduces non-specific protein binding.

  • Effect: Exceptional resistance to exonucleases and significantly reduced pro-inflammatory effects compared to standard phosphorothioates.

The Synergistic Result

When combined, 2-Amino-2'-MOE-A solves the primary weakness of standard MOE (moderate affinity) without introducing the rigidity that leads to LNA toxicity.

Part 2: The Challengers (Next-Gen Modifications)

We compare 2-Amino-2'-MOE-A against the two dominant next-generation classes: Bicyclic Nucleosides (LNA/cET) and Conjugate-Enhanced ASOs (GalNAc) .

LNA (Locked Nucleic Acid) & cET (constrained Ethyl)

These "bicyclic" sugars possess a methylene bridge connecting the 2'-oxygen to the 4'-carbon. This "locks" the ribose in the C3'-endo conformation.

  • Pros: Extreme affinity increase (

    
     to 
    
    
    
    per mod). Allows for shorter ASOs (12-14 mers).
  • Cons: Hepatotoxicity. The extreme rigidity and high affinity often lead to off-target binding and RNase H-dependent degradation of non-target RNAs, causing liver enzyme elevation (ALT/AST).

GalNAc Conjugation

Note: GalNAc is a delivery moiety, usually attached to a MOE or cET backbone.

  • Pros: Targeted delivery to hepatocytes via the ASGPR receptor. Increases potency by 10-30x due to uptake, not binding affinity.

  • Cons: Restricted to liver targets only.

Part 3: Comparative Performance Data

The following table synthesizes biophysical and toxicological data from key literature sources (Seth et al., Ionis Pharmaceuticals).

Feature2-Amino-2'-MOE-A Standard 2'-MOE LNA / cET DNA (Phosphorothioate)

(vs RNA)
+3.0°C to +4.0°C (Combined)+1.0°C to +2.0°C+4.0°C to +8.0°CReference (0°C)
H-Bonds (Base Pair) 3 (Strong)2 (Standard)2 (Standard)2 (Standard)
Nuclease Resistance HighHighVery HighLow/Moderate
Hepatotoxicity Risk Low LowHigh Moderate
Immune Stimulation LowLowModerateHigh
Primary Utility Stabilizing A-T rich regions in safe GapmersGeneral Gapmer WingsShort/Potent GapmersRNase H Gap Region
Structural Logic Diagram

The following diagram illustrates the decision pathway for selecting between these modifications based on sequence composition and safety requirements.

ASO_Selection_Logic Start ASO Design Requirement Check_Seq Analyze Sequence Composition Start->Check_Seq AT_Rich A-T Rich Region (Low Affinity) Check_Seq->AT_Rich Detects weak binding GC_Rich G-C Rich Region (High Affinity) Check_Seq->GC_Rich Strong binding Safety_Check Safety Priority? AT_Rich->Safety_Check Use_MOE Use Standard 2'-MOE (Baseline Safety) GC_Rich->Use_MOE Affinity sufficient Use_LNA Use LNA/cET (Max Potency, Higher Tox Risk) Safety_Check->Use_LNA Tox acceptable (Short ASO) Use_2Amino Use 2-Amino-2'-MOE-A (High Affinity + High Safety) Safety_Check->Use_2Amino Tox unacceptable (Clinical Candidate)

Caption: Decision matrix for selecting 2-Amino-2'-MOE-A versus LNA/cET based on sequence composition and toxicity thresholds.

Part 4: Experimental Validation Protocols

To validate the performance of 2-Amino-2'-MOE-A in your specific sequence, utilize the following self-validating protocols.

Protocol A: UV Thermal Melting Analysis ( )

Objective: Quantify the affinity gain provided by the 2-amino group.[4]

  • Buffer Preparation: Prepare a standard buffer:

    
     Sodium Phosphate (pH 7.2), 
    
    
    
    NaCl,
    
    
    EDTA.
    • Critical: Accurate

      
       concentration is vital as it shields phosphate repulsion; deviations will skew 
      
      
      
      comparisons.
  • Sample Prep: Mix equimolar amounts (

    
    ) of the ASO and its complementary RNA target.
    
  • Annealing: Heat to

    
     for 5 min, then cool slowly to room temperature over 1 hour to ensure thermodynamic equilibrium.
    
  • Measurement:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Ramp temperature from

      
       to 
      
      
      
      at
      
      
      .
    • Monitor absorbance at

      
      .
      
  • Analysis: Calculate

    
     as the maximum of the first derivative (
    
    
    
    ).
    • Validation: The 2-Amino-2'-MOE-A modified strand should show a

      
       of 
      
      
      
      to
      
      
      per modification compared to the standard 2'-MOE equivalent.
Protocol B: Snake Venom Phosphodiesterase (SVPD) Stability

Objective: Confirm that the 2-amino modification does not compromise the nuclease resistance of the MOE sugar.

  • Enzyme Setup: Dilute SVPD (3'-exonuclease) in reaction buffer (

    
     Tris-HCl, 
    
    
    
    
    
    , pH 8.0).
  • Incubation: Incubate

    
     oligonucleotide with 
    
    
    
    SVPD at
    
    
    .
  • Time Points: Aliquot samples at 0, 1, 4, 8, and 24 hours. Quench immediately with EDTA/Formamide loading buffer and heat to

    
    .
    
  • Readout: Analyze via 20% Polyacrylamide Gel Electrophoresis (PAGE) with Urea (denaturing). Stain with SYBR Gold.

  • Validation: Intact bands at 24h indicate successful protection. 2-Amino-2'-MOE-A should show stability equivalent to standard MOE and significantly superior to DNA.

Part 5: Strategic Selection Guide

When to choose 2-Amino-2'-MOE-A:

  • The "A-T Crash": Your target sequence has a stretch of 3-4 Adenines. Standard MOE will have low affinity here. LNA might cause toxicity.[1][2][3][5][6][7][8] 2-Amino-2'-MOE-A is the perfect fix.

  • Mismatch Discrimination: The 3rd hydrogen bond makes the base pairing more specific. A mismatch against 2-amino-A is energetically more penalizing than against standard A, improving specificity.

  • Safety-First Programs: When developing chronic therapies (e.g., CNS or metabolic diseases) where long-term accumulation makes LNA hepatotoxicity a non-starter.

When to choose LNA/cET:

  • Shortmers: If you need to reduce the ASO length to <14 bases for renal clearance or tissue penetration reasons, you need the extreme affinity of LNA.

  • Hard-to-Reach Targets: If the RNA secondary structure is extremely stable, the "strand invasion" capability of LNA is superior.

References

  • Seth, P. P., et al. (2009).[3] "Short Antisense Oligonucleotides with Novel 2′-4′ Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals." Journal of Medicinal Chemistry.

  • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals."[5][7] Nucleic Acids Research.

  • Peacock, H., et al. (2011). "Nucleobase modifications for antisense oligonucleotide therapeutics." Drug Discovery Today.

  • Egli, M., & Manoharan, M. (2023). "Chemistry, structure and function of approved oligonucleotide therapeutics." Nucleic Acids Research.

Sources

methods for measuring the binding affinity of 2-Amino-2'-O-(2-methoxyethyl)adenosine modified oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Binding Affinity: A Comparative Guide for 2-Amino-2'-O-MOE-A Modified Oligonucleotides

Senior Application Scientist Note: The molecule —2-Amino-2'-O-(2-methoxyethyl)adenosine (often abbreviated as 2-amino-MOE-A or DAP-MOE )—represents a "super-stabilizing" class of nucleotide. It combines the nuclease resistance and C3'-endo puckering of the 2'-O-MOE sugar (adding ~1.5°C/mod) with the triple-hydrogen-bonding capacity of the 2,6-diaminopurine base (adding ~3.0°C/mod). Consequently, a single substitution can increase thermal melting (


) by 4–5°C. Standard protocols often fail here because the duplex stability exceeds the boiling point of water or dissociation rates are too slow for standard SPR regeneration. This guide focuses on the adapted methodologies required for such high-affinity binders.

Part 1: The Strategic Landscape

When characterizing 2-amino-MOE-A modified oligonucleotides, you are measuring extreme stability. The choice of method depends on whether you need thermodynamic parameters (


) or kinetic parameters (

).
Method Selection Decision Tree

AffinityMethodSelection Start Start: Define Goal Goal_Thermo Goal: Thermodynamics (Stability/Structure) Start->Goal_Thermo Goal_Kinetics Goal: Kinetics (On/Off Rates) Start->Goal_Kinetics Check_Tm Predicted Tm > 85°C (at 100mM NaCl)? Goal_Thermo->Check_Tm Check_Regen Is Regeneration Possible? Goal_Kinetics->Check_Regen Method_UV_Std Standard UV Melting (100mM Na+) Check_Tm->Method_UV_Std No Method_UV_Low Low-Salt UV Melting (10-20mM Na+) Check_Tm->Method_UV_Low Yes (Adjust Buffer) Method_SPR_SC SPR: Single-Cycle Kinetics (No Regeneration) Check_Regen->Method_SPR_SC No (Very High Affinity) Method_SPR_Std SPR: Multi-Cycle (Standard) Check_Regen->Method_SPR_Std Yes (Moderate Affinity) Method_MST Microscale Thermophoresis (Solution Phase) Check_Regen->Method_MST Alternative

Figure 1: Decision matrix for selecting the optimal binding assay based on the predicted stability of the 2-amino-MOE-A modification.

Part 2: Detailed Methodologies

Method A: UV Thermal Melting ( ) – The Thermodynamic Standard

Best for: Comparing relative stability of different modification patterns. The Challenge: 2-amino-MOE-A modifications can push


 above 100°C in standard physiological buffers, making measurement impossible without boiling the sample.

Protocol:

  • Buffer Adjustment (Critical): Do not use standard PBS. Prepare a Low-Salt Phosphate Buffer :

    • 10 mM Na2HPO4/NaH2PO4 (pH 7.0)

    • 20 mM NaCl (Reduced from standard 100-150 mM).

    • Why? Reducing cation concentration destabilizes the helix via backbone repulsion, shifting the

      
       down into a measurable window (typically dropping 
      
      
      
      by 10-15°C).
  • Sample Prep:

    • Mix Target RNA and Modified ASO at equimolar concentrations (typically 1.0 µM).

    • Degas samples to prevent bubble formation at high temperatures.

  • Ramp Settings:

    • Heat to 95°C (5 min) to denature.

    • Cool to 15°C at 0.5°C/min (Annealing).

    • Measurement Ramp: Heat from 15°C to 95°C at 0.5°C/min .

    • Note: Slower ramps are required for MOE modifications due to slower equilibration kinetics.

  • Analysis:

    • Calculate

      
       using the first derivative method (
      
      
      
      ).
    • Hysteresis Check: Compare heating and cooling curves. If they differ by >1°C, the system is not at equilibrium; reduce ramp speed to 0.2°C/min.

Method B: Surface Plasmon Resonance (SPR) – The Kinetic Gold Standard

Best for: Drug development (Residence time) and calculating


.
The Challenge:  The 2-amino-MOE-A modification creates extremely slow dissociation rates (

). Standard acid/base regeneration will likely fail to strip the analyte without destroying the ligand, or the "infinite" residence time will make multi-cycle kinetics impractical.

Protocol (Single-Cycle Kinetics):

  • Chip Selection: Streptavidin (SA) Series S Chip.

  • Ligand Preparation:

    • Biotinylate the Target RNA (not the ASO) on the 3' end.

    • Immobilize Target RNA to low density (~300 RU) to minimize mass transport limitations.

  • Injection Strategy (Single-Cycle):

    • Do not regenerate between injections.

    • Inject the 2-amino-MOE-A ASO at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) sequentially in a single run.

  • Running Buffer:

    • HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Note: If binding is too tight, consider raising temperature to 37°C to accelerate

      
      .
      
  • Data Fitting:

    • Fit to a 1:1 Langmuir binding model.

    • Validation: Ensure the

      
       value is < 10% of 
      
      
      
      .
Method C: Microscale Thermophoresis (MST)

Best for: Very high affinity interactions (


 < 1 nM) where SPR regeneration is impossible.
Protocol: 
  • Label the Target RNA with a fluorophore (e.g., Cy5).

  • Prepare a serial dilution of the 2-amino-MOE-A oligonucleotide (Ligand) in PCR strips.

  • Mix constant concentration of Fluorescent RNA with varying Ligand concentrations.

  • Load into Monolith NT.115 capillaries.

  • Measure thermophoresis at 40% LED power / 40% MST power.

  • Why it works: MST measures binding in solution, eliminating the need to strip the surface.

Part 3: Comparative Data Analysis

The following table summarizes expected performance metrics when analyzing 2-amino-MOE-A modified oligos.

FeatureUV Thermal Melting (

)
SPR (Single-Cycle)MST (Thermophoresis)
Primary Output Stability (

)
Kinetics (

)
Affinity (

)
Suitability for 2-Amino-MOE High (with low salt buffer)Medium (requires specialized protocols)High (no regeneration issues)
Sample Consumption High (~20 µL at 1 µM)Low (flow based)Very Low (<4 µL per capillary)
Throughput Medium (12-96 samples/run)Medium (automated)High (up to 96 samples/run)
Limitations Cannot measure

; Boiling point limits
Surface artifacts; Regeneration difficultyRequires fluorescent labeling

Part 4: Visualizing the SPR Workflow

SPR_Workflow Step1 1. Immobilization (Biotin-RNA on SA Chip) Step2 2. Conditioning (Buffer Flow) Step1->Step2 Step3 3. Single-Cycle Injection (Increasing [ASO] 1->5) Step2->Step3 Step4 4. Dissociation Phase (Long wait time) Step3->Step4 No Regeneration Step5 5. Kinetic Fitting (1:1 Model) Step4->Step5

Figure 2: Single-Cycle Kinetics workflow for high-affinity ASOs, bypassing the need for harsh regeneration steps that often fail with 2-amino-MOE-A modifications.

References

  • Agilent Technologies. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs. Retrieved from [Link]

  • Cytiva (Biacore). (n.d.).[1] Surface Plasmon Resonance (SPR) Analysis Guidelines. (General reference for Single-Cycle Kinetics methodology).

  • Microsynth. (n.d.). 2' - MOE Antisense Oligonucleotides.[2][3][4][5][6] Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2'-O-(2-methoxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our work with novel chemistries, particularly in the realm of oligonucleotide therapeutics, our responsibility extends beyond synthesis and application to the safe and compliant management of every compound we handle. This guide provides a detailed, field-tested framework for the proper disposal of 2-Amino-2'-O-(2-methoxyethyl)adenosine, a modified nucleoside analog.

The core principle underpinning this protocol is not just regulatory compliance, but a deep-seated commitment to the safety of our personnel and the preservation of our environment. As a modified nucleoside, this compound should be handled with the assumption of potential biological activity. Therefore, we will treat it as a regulated hazardous chemical waste from the moment it is designated for disposal until its final collection by certified professionals.

Part 1: Hazard Assessment & Precautionary Measures

Before handling the compound for disposal, a clear understanding of its hazard profile and the necessary protective measures is paramount.

Guiding Principle: Prudent Practice While a specific, comprehensive toxicity profile for this compound is not widely documented, its classification as a nucleoside analog necessitates treating it as a potentially hazardous and biologically active substance. Adenosine analogs, as a class, can have significant physiological effects.[1] Therefore, all disposal activities must be predicated on minimizing exposure.

Personal Protective Equipment (PPE) Proper PPE is non-negotiable. Before beginning any waste consolidation or decontamination procedures, ensure you are equipped with:

  • Standard Laboratory Coat: To protect from incidental contact.

  • Safety Glasses or Goggles: Compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or equivalent standards.[2]

  • Chemical-Resistant Gloves: Nitrile gloves are standard. Always inspect them for tears or holes before use and wash hands thoroughly after removal.[3]

Part 2: Waste Segregation & Collection - The Core Protocol

The foundation of safe chemical disposal is meticulous segregation and labeling. This prevents dangerous reactions and ensures the waste is handled correctly by your institution's Environmental Health & Safety (EHS) department.

Step 1: Identify the Waste Stream First, categorize the waste you are generating. It will typically fall into one of three categories:

  • Unused/Expired Solid Compound: The pure chemical in its original container.

  • Liquid Waste: Solutions containing the compound, dissolved in solvents.

  • Contaminated Solid Waste: Consumables like pipette tips, gloves, weigh paper, and empty vials that have come into direct contact with the compound.

Step 2: Select the Appropriate, Designated Waste Container Never use standard laboratory glassware for waste accumulation.[4]

  • For liquid waste , use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the solvents used.[5]

  • For contaminated solid waste , use a dedicated, clearly marked container, such as a sturdy bag-lined box or a wide-mouth plastic jug.

Step 3: Label the Container Immediately and Accurately This is a critical control point. Improperly labeled waste is a significant safety risk.

  • All containers must be labeled with the words "HAZARDOUS WASTE" .[6][7]

  • List all chemical constituents by their full name—no formulas or abbreviations.[6] For example: "this compound," "Acetonitrile," "Water."

  • Provide an estimated percentage for each component.[5]

  • The label must be firmly attached to the container.[6] Your EHS office can provide compliant labels.

Step 4: Accumulate Waste in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored at or near the point of generation in a designated SAA.[7]

  • This area must be under the control of the laboratory personnel generating the waste.[6]

  • Keep the SAA organized, and segregate incompatible waste types (e.g., keep acids away from bases and flammables).[5][6]

  • Waste containers must be kept closed at all times, except when you are actively adding waste.[5][7] Do not leave a funnel in the container.[6]

Part 3: Specific Disposal Procedures by Waste Type

The following table summarizes the disposal path for each waste stream.

Waste StreamContainer TypeDisposal Protocol
Unused/Expired Solid Original, sealed containerLabel the exterior with a "HAZARDOUS WASTE" tag. Do not obscure the original manufacturer's label. Place in the SAA for EHS collection.
Liquid Waste (Non-Halogenated) Sealable, compatible container (e.g., HDPE jug)Collect all solutions made with solvents like acetonitrile, methanol, or DMSO here. Label with all components and percentages. Keep sealed in the SAA.
Liquid Waste (Halogenated) Separate, sealable, compatible containerIf the compound is dissolved in halogenated solvents (e.g., chloroform, methylene chloride), it MUST be collected in a separate, dedicated "Halogenated Waste" container.
Contaminated Solid Waste Lined box or wide-mouth jugCollect all contaminated gloves, pipette tips, tubes, and weigh boats. Seal the container when full and label as "HAZARDOUS WASTE" with the contaminant's name.
Empty Original Vials Collect with Contaminated Solid WasteDue to residual powder, the empty vial should be treated as hazardous solid waste. Place the sealed, empty vial directly into the contaminated solid waste stream. While triple rinsing is a procedure for some chemical bottles, it is prudent to avoid this for a potent analog to prevent aerosolization and creation of liquid waste; direct disposal of the container is safer.[8]

Part 4: Decontamination & Spill Management

Routine Equipment Decontamination For non-disposable equipment (e.g., spatulas, stir bars) or benchtops:

  • Assess Risk: Wear appropriate PPE.[9]

  • Initial Cleaning: Use a wipe dampened with a mild laboratory detergent to remove any visible residue.[10]

  • Chemical Decontamination: Wipe the surface or equipment with a solvent known to dissolve the compound, such as 70% ethanol or isopropanol, followed by water.[10][11]

  • Waste Collection: All wipes and cleaning materials used must be disposed of as contaminated solid waste.

Small Spill Response For a small, manageable spill of the solid compound or a solution:

  • Alert Personnel: Inform others in the immediate area.

  • Secure the Area: Prevent anyone from walking through the spill.

  • Don PPE: If not already wearing it, put on your lab coat, gloves, and eye protection.

  • Contain and Absorb: Gently cover the spill with an absorbent material. For solids, use a dampened absorbent pad to avoid raising dust.

  • Clean: Working from the outside in, carefully collect the absorbed material using a scoop or forceps. Place it in the contaminated solid waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (like 70% ethanol) and then with soapy water.[11] Dispose of all cleaning materials as contaminated solid waste.

Part 5: Disposal Workflow & Final Steps

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G start Waste Generated Containing This compound q_type What is the waste form? start->q_type solid Solid q_type->solid Solid liquid Liquid q_type->liquid Liquid consumable Contaminated Consumable (e.g., glove, tip, vial) q_type->consumable Consumable q_solid Pure Compound or Contaminated Debris? solid->q_solid q_liquid Solvent Type? liquid->q_liquid proc_solid Place in 'Hazardous Solid Waste' container. Label with chemical name. consumable->proc_solid pure_solid Pure/Expired Solid q_solid->pure_solid q_solid->proc_solid Contaminated Debris proc_pure_solid Affix 'Hazardous Waste' label to original container. pure_solid->proc_pure_solid halogenated Halogenated q_liquid->halogenated non_halogenated Non-Halogenated q_liquid->non_halogenated proc_hal Collect in SEPARATE 'Halogenated Liquid Waste' container. Label with all components and %. halogenated->proc_hal proc_nonhal Collect in 'Non-Halogenated Liquid Waste' container. Label with all components and %. non_halogenated->proc_nonhal store Store sealed container in designated Satellite Accumulation Area (SAA). proc_solid->store proc_pure_solid->store proc_nonhal->store proc_hal->store end_step When container is full, request pickup from Environmental Health & Safety (EHS). store->end_step

Caption: Decision workflow for the disposal of this compound waste.

Final Disposal Step: Arranging for Collection Once your hazardous waste container is approximately 90% full, you must arrange for its removal.

  • Complete a Chemical Waste Pickup Form as required by your institution.[6]

  • Ensure the container is properly sealed and the label is accurate and legible.

  • Your EHS department will collect the waste for transport to a licensed treatment, storage, and disposal facility.

By adhering to these procedures, you demonstrate a commitment to the highest standards of laboratory safety and environmental stewardship. This builds trust in our work and ensures a safe environment for discovery.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College Environmental Health and Safety.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety.

  • Chemical Waste Management Reference Guide . The Ohio State University Environmental Health and Safety.

  • Chemical Waste Management . The University of Texas at Austin Environmental Health and Safety.

  • Safety Data Sheet for 2'-Deoxyadenosine hydrate. Thermo Fisher Scientific.
  • IBC Guideline: Decontamination of laboratory equipment . Texas A&M University-Commerce.

  • 2'-O-(2-Methoxyethyl)adenosine Product Information . Cayman Chemical.

  • 2-AMINO-3'-O-(2-METHOXYETHYL)ADENOSINE Safety Data Sheet. Echemi.
  • Decontamination Protocols for Lab Equipment . Aport.

  • Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure . University of Chicago.

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization . American Instrument Exchange.

  • Laboratory Equipment Decontamination Procedures . Wayne State University Research.

  • Man S, et al. Potential and promising anticancer drugs from adenosine and its analogs. Drug Discov Today. 2021 Jun;26(6):1490-1500.
  • Handling and Disposal of Laboratory Generated Wastes Work Instruction #13 . Saint Mary's University.

Sources

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2-Amino-2'-O-(2-methoxyethyl)adenosine

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